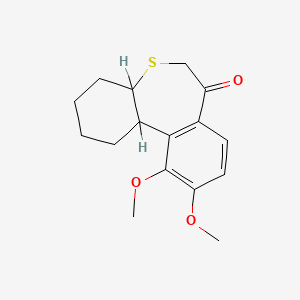
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one: is a complex organic compound that belongs to the class of dibenzo thiepins. This compound is characterized by its unique structure, which includes a thiepin ring system fused with two benzene rings and substituted with methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring system through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Oxidation and Cyclization: The final steps involve oxidation and cyclization to form the desired hexahydrodibenzo(b,d)thiepin-7(6H)-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
10,11-Dihydro-5H-dibenzo(b,f)azepine: Another dibenzo compound with a similar structure but different functional groups.
10,11-Dimethoxy-5H-dibenzo(a,d)cycloheptene: A related compound with a cycloheptene ring instead of a thiepin ring.
Uniqueness
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is unique due to its specific thiepin ring system and methoxy substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
生物活性
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is a synthetic compound that belongs to the class of dibenzothiepins. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.39 g/mol
- InChIKey : SQVLFUPAKAWFFN-UHFFFAOYSA-N
The compound features a complex bicyclic structure that contributes to its unique biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies suggest that this compound may possess antidepressant-like effects. It has been shown to influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells.
- Analgesic Effects : Preliminary research indicates that it may also have analgesic properties, contributing to pain relief mechanisms.
The exact mechanism of action remains under investigation; however, it is believed to involve modulation of neurotransmitter levels and receptor activity in the central nervous system.
Study 1: Antidepressant Effects
A study conducted on animal models evaluated the antidepressant potential of the compound through behavioral assays such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Study 2: Neuroprotection in Oxidative Stress Models
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased markers of cell death and increased antioxidant enzyme activity.
Data Tables
| Biological Activity | Observed Effect | Model Used |
|---|---|---|
| Antidepressant | Reduced immobility time | Forced swim test (animal model) |
| Neuroprotective | Decreased cell death | Neuronal cell line under oxidative stress |
| Analgesic | Pain relief observed | Pain model assessments |
特性
CAS番号 |
36045-66-6 |
|---|---|
分子式 |
C16H20O3S |
分子量 |
292.4 g/mol |
IUPAC名 |
10,11-dimethoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one |
InChI |
InChI=1S/C16H20O3S/c1-18-13-8-7-10-12(17)9-20-14-6-4-3-5-11(14)15(10)16(13)19-2/h7-8,11,14H,3-6,9H2,1-2H3 |
InChIキー |
HIGXJWNBEAVHPT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)CSC3C2CCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















